NR2F1 agonist 1 -

NR2F1 agonist 1

Catalog Number: EVT-11765573
CAS Number:
Molecular Formula: C28H30N4OS
Molecular Weight: 470.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

NR2F1 agonist 1 is a compound that acts as an agonist for the NR2F1 gene, which encodes for the COUP transcription factor 1. This protein plays a critical role in various biological processes, including neurogenesis and the development of the visual system. The NR2F1 gene is located on chromosome 5 and is associated with Bosch-Boonstra-Schaaf optic atrophy syndrome, a neurodevelopmental disorder caused by mutations in this gene. The NR2F1 protein functions as a transcriptional regulator, influencing gene expression by binding to specific DNA sequences .

Source and Classification

NR2F1 agonist 1 is classified as a small molecule compound that modulates the activity of nuclear hormone receptors. These compounds are typically designed to enhance or inhibit the function of specific proteins involved in signaling pathways. The primary source of NR2F1 agonist 1 is through synthetic chemistry, where various methods are employed to produce compounds that can selectively activate NR2F1.

Synthesis Analysis

Methods

The synthesis of NR2F1 agonist 1 typically involves several organic chemistry techniques, including:

  • Reflux reactions: Heating reactants in a solvent to facilitate reactions.
  • Coupling reactions: Joining two chemical entities to form a larger molecule.
  • Purification techniques: Such as chromatography, to isolate the desired compound from by-products.

Technical Details

Specific synthetic routes may vary, but they often include the following steps:

  1. Formation of key intermediates: Using starting materials that contain functional groups amenable to further reactions.
  2. Functional group modifications: Introducing or modifying functional groups to enhance binding affinity to NR2F1.
  3. Final product isolation: Utilizing techniques like recrystallization or column chromatography for purification.
Molecular Structure Analysis

Structure

The molecular structure of NR2F1 agonist 1 can be represented by its chemical formula and structural diagram. While specific structural details may vary based on the exact compound synthesized, it typically features functional groups that facilitate interaction with the NR2F1 receptor.

Data

Molecular weight, solubility, and other relevant physicochemical properties are determined through techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For elucidating molecular structure.
  • Mass Spectrometry (MS): For determining molecular weight.
  • Infrared (IR) Spectroscopy: For identifying functional groups.
Chemical Reactions Analysis

Reactions

The chemical reactions involving NR2F1 agonist 1 primarily focus on its interaction with NR2F1, leading to conformational changes in the receptor that activate downstream signaling pathways.

Technical Details

Understanding these reactions involves studying:

  • Binding kinetics: How quickly and effectively the compound binds to NR2F1.
  • Dose-response relationships: Determining how varying concentrations of the agonist influence receptor activity.
Mechanism of Action

Process

NR2F1 agonist 1 activates the NR2F1 receptor by binding to its ligand-binding domain. This interaction promotes dimerization and subsequent binding to target DNA sequences, leading to transcriptional activation of genes involved in neurodevelopment and other physiological processes.

Data

Research often employs reporter assays to quantify the transcriptional activity induced by NR2F1 agonist 1, providing insights into its potency and efficacy.

Physical and Chemical Properties Analysis

Physical Properties

Typical physical properties include:

  • Melting point: Indicative of purity and stability.
  • Boiling point: Relevant for understanding volatility.
  • Solubility: Important for bioavailability studies.

Chemical Properties

Chemical properties may include:

  • Reactivity: How the compound behaves under different conditions (e.g., pH, temperature).
  • Stability: Assessment under various environmental factors.

Relevant data can be gathered from literature reviews and experimental studies focusing on similar compounds.

Applications

Scientific Uses

NR2F1 agonist 1 has potential applications in various research areas:

  • Neurodevelopmental studies: Investigating mechanisms underlying conditions like Bosch-Boonstra-Schaaf optic atrophy syndrome.
  • Pharmacological research: Exploring new therapeutic avenues for diseases related to NR2F1 dysfunction.
  • Gene regulation studies: Understanding how modulation of nuclear receptors impacts gene expression patterns in different biological contexts.
Molecular Mechanisms of NR2F1 Agonist 1 Action

Nuclear Receptor NR2F1 Activation Dynamics

Structural Basis of Agonist-Receptor Binding Specificity

Nuclear Receptor Subfamily 2 Group F Member 1 (NR2F1) is an orphan nuclear receptor characterized by a conserved DNA-binding domain with dual zinc-finger motifs and a ligand-binding domain. The absence of a crystallized NR2F1 structure necessitated homology modeling using the retinoid X receptor α (RXRα) in complex with 9-cis-retinoic acid (PDB: 1FM6), which shares ~40% sequence identity within the ligand-binding domain. Structure-based virtual screening of 110,000 drug-like compounds identified Compound 26 (C26; later designated NR2F1 agonist 1) as a top candidate. Molecular docking simulations (AutoDock/eHiTS) revealed that NR2F1 agonist 1 occupies the ligand-binding pocket through hydrophobic interactions with residues like Phe269, Val342, Leu287, and Ala271, forming a complementary surface that excludes water molecules and stabilizes the agonistic conformation [1] [3]. Binding specificity was validated through CRISPR-Cas9 knockout experiments, where NR2F1 ablation completely abolished compound-induced reporter activation, confirming target exclusivity [1].

Table 1: Key Molecular Interactions in NR2F1 Agonist 1 Binding

Ligand-Binding Domain ResidueInteraction TypeFunctional Significance
Phe269Hydrophobic packingStabilizes aromatic core of agonist
Val342Van der Waals forcesContributes to binding pocket shape complementarity
Leu287Hydrophobic enclosureShields ligand from solvent exposure
Ala271Boundary definitionPositions agonist within binding cleft

Agonist-Induced Conformational Changes in NR2F1

NR2F1 agonist 1 binding induces significant tertiary restructuring of the ligand-binding domain, shifting NR2F1 from a repressive to an active conformation. This transition involves repositioning of Helix 12 (H12), which houses the activation function-2 (AF-2) domain. Agonist occupancy facilitates the recruitment of co-activator proteins (e.g., steroid receptor coactivators) while displacing co-repressors (e.g., nuclear receptor corepressor 1). This conformational switch enables NR2F1 homodimerization and subsequent binding to specific DNA response elements, including direct repeats and retinoic acid response elements. Functional validation using retinoic acid response element-luciferase reporters demonstrated a 2.4-fold activation with NR2F1 agonist 1, comparable to all-trans retinoic acid. Crucially, this activation persisted in vivo, inducing durable dormancy in disseminated tumor cells even after treatment cessation [1] [10].

Transcriptional Regulation of Dormancy-Associated Genetic Programs

Self-Amplifying Upregulation of NR2F1 Messenger Ribonucleic Acid and Protein

NR2F1 agonist 1 initiates a self-reinforcing transcriptional loop wherein activated NR2F1 protein directly binds its own promoter, augmenting NR2F1 gene expression. This auto-upregulation results in a sustained increase in both NR2F1 messenger Ribonucleic Acid (≥3-fold) and protein levels, creating a biochemical "memory" that prolongs dormancy signaling beyond initial agonist exposure. In head and neck squamous cell carcinoma models, this loop drives long-term growth arrest, evidenced by sustained NR2F1 protein detection and dormancy markers (p27, Ki-67) weeks after treatment withdrawal. Disruption of this loop via NR2F1 knockout ablates agonist efficacy, confirming its mechanistic necessity [1] [5].

Table 2: NR2F1 Agonist 1-Induced Transcriptional Targets in Dormancy

Target GeneFunctionFold ChangeBiological Consequence
NR2F1Auto-upregulation≥3.0Sustained receptor expression
SOX9Neural crest/lineage specifier≥2.5Quiescence enforcement
RARβRetinoic acid signaling≥2.0Differentiation induction
CDKN1B (p27)Cyclin-dependent kinase inhibitor≥3.0G0/G1 cell cycle arrest

Epigenetic Remodeling of Dormancy Gene Promoters

Beyond direct transactivation, NR2F1 agonist 1 orchestrates genome-wide epigenetic reprogramming. Activated NR2F1 recruits chromatin-modifying complexes, including histone acetyltransferases and demethylases, to dormancy gene promoters and enhancers. This remodels chromatin accessibility at loci encoding cyclin-dependent kinase inhibitors (CDKN1B/p27, CDKN2A/p16) and lineage specification factors (SOX9, RARβ). Key modifications include increased histone H3 lysine 27 acetylation (H3K27ac) at active enhancers and reduced H3K27 trimethylation (H3K27me3) at repressed sites. Consequently, NR2F1 agonist 1 transforms the epigenetic landscape toward a dormancy-permissive state, characterized by global chromatin condensation and suppression of proliferation-associated genes. This mechanism is replicated by 5-azacytidine/retinoic acid co-treatment, confirming NR2F1's central role in epigenetic dormancy induction [5] [7].

Intracellular Signaling Crosstalk Modulation

Allosteric Regulation of Downstream Effector Complexes

NR2F1 agonist 1 modulates cross-pathway signaling through allosteric-like mechanisms:

  • mTOR/PI3K Pathway Suppression: Agonist-activated NR2F1 transcriptionally represses phosphoinositide 3-kinase catalytic subunits and downstream effectors like phosphorylated ribosomal protein S6 (p-S6). This inhibition reduces translational activity and energy metabolism, enforcing cellular quiescence. Single-cell analyses reveal an NR2F1-high/p-S6-low phenotype in dormant disseminated tumor cells [1] [3].
  • Cyclin-Dependent Kinase Inhibitor Induction: NR2F1 directly binds promoters of CDKN1B (p27) and CDKN2A (p16), upregulating these inhibitors. This forces G0/G1 cell cycle arrest by sequestering cyclin-dependent kinase complexes and preventing retinoblastoma protein phosphorylation [1] [5].
  • JAK-STAT Pathway Interference: In non-cancer contexts, NR2F1 interacts with signal transducer and activator of transcription 3 promoters, but in transformed cells, agonist-activated NR2F1 antagonizes Janus kinase-signal transducer and activator of transcription 3-driven proliferation and epithelial-mesenchymal transition, redirecting signaling toward dormancy [8] [10].

These multi-pathway disruptions create an integrated signaling bottleneck that locks cells into a durable dormant state, preventing metastatic outgrowth despite permissive microenvironments [1] [10].

Properties

Product Name

NR2F1 agonist 1

IUPAC Name

16-ethylsulfanyl-12-(2-phenylethyl)spiro[12,14,15,17-tetrazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,13,15-hexaene-9,1'-cyclohexane]-11-one

Molecular Formula

C28H30N4OS

Molecular Weight

470.6 g/mol

InChI

InChI=1S/C28H30N4OS/c1-2-34-27-30-29-26-31(18-15-20-11-5-3-6-12-20)25(33)23-24(32(26)27)22-14-8-7-13-21(22)19-28(23)16-9-4-10-17-28/h3,5-8,11-14H,2,4,9-10,15-19H2,1H3

InChI Key

YMOYEJYEEJZQCT-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C2N1C3=C(C(=O)N2CCC4=CC=CC=C4)C5(CCCCC5)CC6=CC=CC=C63

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.